molecular formula C14H18Fe 10* B1143400 1,1'-Diethylferrocene CAS No. 1273-97-8

1,1'-Diethylferrocene

Cat. No.: B1143400
CAS No.: 1273-97-8
M. Wt: 242.14
InChI Key:
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Description

1,1’-Diethylferrocene, also known as Bis(ethylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C14H18Fe. It is a derivative of ferrocene, where two ethyl groups replace the hydrogen atoms on the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Mechanism of Action

Target of Action

1,1’-Diethylferrocene is an organometallic compound

Mode of Action

A study has shown that it reacts with peroxides in organic solvents . The reactivity of 1,1’-Diethylferrocene is significantly lower than that of some other ferrocene derivatives, and it undergoes oxidation at a notable rate only in the presence of Brønsted acids . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the targets’ function.

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Diethylferrocene. For instance, the presence of Brønsted acids has been shown to increase its reactivity . Additionally, its insolubility in water could limit its use in aqueous environments .

Preparation Methods

1,1’-Diethylferrocene can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by reduction of the resulting acetylferrocene to yield 1,1’-diethylferrocene .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1’-Diethylferrocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, strong acids, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,1’-Diethylferrocene has a wide range of applications in scientific research:

Properties

IUPAC Name

1-ethylcyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVWCLJWGEOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273-97-8
Record name Ferrocene, 1,1′-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(ethylcyclopentadienyl)iron
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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